3Z,9Z-Octadecadienoic acid
Description
3Z,9Z-Octadecadienoic acid (C₁₈H₃₂O₂; molecular weight 280.24 g/mol) is an 18-carbon polyunsaturated fatty acid (PUFA) with double bonds at positions 3 and 9 (Z configuration). It belongs to the ω-9 fatty acid family due to the terminal double bond position.
Properties
Molecular Formula |
C18H32O2 |
|---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
(3Z,9Z)-octadeca-3,9-dienoic acid |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10,15-16H,2-8,11-14,17H2,1H3,(H,19,20)/b10-9-,16-15- |
InChI Key |
WLKSZZAYIXDXJI-GJWNNSPJSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCC/C=C\CC(=O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCC=CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z,9Z)-Octadeca-3,9-dienoic acid can be achieved through various organic synthesis techniques. One common method involves the use of Wittig reactions to introduce the double bonds at the desired positions. The reaction typically involves the use of phosphonium ylides and aldehydes under controlled conditions to form the desired diene structure.
Industrial Production Methods
Industrial production of (3Z,9Z)-Octadeca-3,9-dienoic acid often involves the extraction and purification from natural sources, such as plant oils. The process includes steps like saponification, esterification, and distillation to isolate and purify the compound. Advanced techniques like high-performance liquid chromatography (HPLC) may also be employed to ensure the purity of the final product .
Chemical Reactions Analysis
Oxidation Reactions
Linoleic acid undergoes oxidation at its double bonds, forming hydroperoxides, epoxides, and ketones. These reactions are critical in lipid peroxidation and industrial applications.
Hydroperoxide Formation
-
Reagents/Conditions : Exposure to oxygen, light, or radical initiators (e.g., Fe²⁺/H₂O₂) .
-
Products :
Alkali-Promoted Oxidation
-
Mechanism :
-
Products :
Enzymatic Oxidation
-
Products :
Reduction Reactions
Linoleic acid can be hydrogenated to saturated or partially saturated derivatives.
Catalytic Hydrogenation
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Reagents/Conditions : H₂ gas with Pd/C or Ni catalysts at 60–120°C.
-
Products :
Catalyst Product Selectivity Reference Pd/C Stearic acid (C18:0) >95% Ni Partially hydrogenated FAs 60–80%
Birch Reduction
-
Reagents/Conditions : Li/NH₃, −78°C.
-
Products : Conjugated dienes → mono-enes (e.g., oleic acid derivatives).
Substitution Reactions
Linoleic acid participates in halogenation and alkylation at its double bonds.
Halogenation
-
Reagents/Conditions : Br₂ or Cl₂ in CCl₄ at 0°C.
-
Products :
-
9,10-dibromo-12Z-octadecenoic acid (vicinal dihalide).
-
10-chloro-9-hydroxy-12Z-octadecenoic acid (chlorohydrin).
-
Epoxidation
Dimerization
Industrial processes utilize thermal or catalytic dimerization to produce branched polymers.
Thermal Dimerization
-
Conditions : 200–300°C under inert atmosphere.
-
Products :
-
Branched dimers (e.g., 9,12-octadecadienoic acid dimer) used in lubricants.
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Catalytic Dimerization
-
Catalysts : Montmorillonite clay, zeolites.
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Applications : Coatings, adhesives.
Biological Interactions of Oxidation Products
Key oxidized derivatives exhibit bioactive properties:
Stability and Degradation
-
Oxidative Rancidity : Autoxidation in air produces aldehydes (e.g., hexanal) and ketones, causing odor degradation.
-
Stabilizers : Antioxidants (e.g., BHT, α-tocopherol) inhibit radical chain reactions.
Scientific Research Applications
(3Z,9Z)-Octadeca-3,9-dienoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of biodegradable polymers and surfactants.
Mechanism of Action
The mechanism of action of (3Z,9Z)-Octadeca-3,9-dienoic acid involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It also acts as a substrate for various enzymes, leading to the production of bioactive metabolites that can modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Key Observations :
- Double Bond Position: The position of double bonds critically affects biological activity. For example, 3Z,9Z- and 6Z,9Z-isomers are associated with renal pathology , whereas 9Z,12Z (linoleic acid) is essential for human health .
- Functional Groups : Addition of hydroxyl groups (e.g., 13-OH-9Z,11E-18:2) confers chemorepellant activity, as seen in endothelial cells .
3Z,9Z- vs. 6Z,9Z-Octadecadienoic Acid
- Both isomers are elevated in Henoch-Schönlein Purpura Nephritis (HSPN) and linked to renal damage via free fatty acid (FFA)-induced reactive oxygen species (ROS) .
- Mechanistic Difference : 6Z,9Z-18:2 is directly implicated in mitochondrial dysfunction, while 3Z,9Z-18:2’s role remains under investigation .
Linoleic Acid (9Z,12Z-18:2)
- An essential ω-6 fatty acid with roles in inflammation resolution and cell membrane integrity.
Oleic Acid (9Z-18:1)
- A monoenoic acid widely used in cosmetics and food due to its safety profile. Unlike dienoic acids, it lacks pro-inflammatory or ROS-inducing effects .
Q & A
Basic Research Questions
Q. What spectroscopic methods are most effective for confirming the double bond positions and stereochemistry of 3Z,9Z-octadecadienoic acid?
- Answer : Fourier-transform infrared spectroscopy (FT-IR) can identify functional groups and cis/trans configurations by analyzing absorption bands for C-H bending vibrations near 720–980 cm⁻¹. Gas chromatography-mass spectrometry (GC-MS) with polar columns (e.g., HP-5MS) combined with derivatization (e.g., methyl ester formation) enhances resolution for distinguishing isomers. Nuclear magnetic resonance (NMR), particularly ¹H and ¹³C, resolves double bond positions via coupling patterns and chemical shifts. For example, allylic protons near Z-configured double bonds exhibit distinct shifts at δ 2.0–2.8 ppm .
Q. How can researchers ensure high purity during the synthesis of 3Z,9Z-octadecadienoic acid?
- Answer : Catalytic hydrogenation using palladium or nickel catalysts under controlled pressure (1–3 atm) and temperature (50–80°C) reduces competing isomerization. Solvent choice (e.g., hexane) minimizes side reactions. Post-synthesis purification via silver-ion chromatography separates geometric isomers by exploiting differential complexation with cis/trans double bonds .
Q. What are the standard protocols for quantifying 3Z,9Z-octadecadienoic acid in biological matrices?
- Answer : Lipid extraction using Folch or Bligh-Dyer methods, followed by derivatization to fatty acid methyl esters (FAMEs) with boron trifluoride-methanol. Quantification via GC-MS with internal standards (e.g., heptadecanoic acid) ensures accuracy. Retention indices (e.g., Kovats RI ~2115–2134 on HP-5 columns) aid isomer identification .
Advanced Research Questions
Q. How can discrepancies in reported thermodynamic properties (e.g., melting points) of 3Z,9Z-octadecadienoic acid be resolved?
- Answer : Variations in Tfus (e.g., 266.2 K vs. 266.4 K) arise from impurities or polymorphic forms. Differential scanning calorimetry (DSC) with high-purity samples (>99%) and controlled heating rates (1–2°C/min) improves reproducibility. Cross-validation with X-ray crystallography confirms crystal packing effects .
Q. What experimental designs are optimal for studying the oxidative stability of 3Z,9Z-octadecadienoic acid in lipid membranes?
- Answer : Use liposome models with controlled lipid compositions. Monitor oxidation via conjugated diene formation (UV absorbance at 234 nm) under pro-oxidant conditions (e.g., Fe²⁺/H₂O₂). Electron paramagnetic resonance (EPR) detects radical intermediates. Compare results with computational models (e.g., DFT calculations of bond dissociation energies) .
Q. How do enzymatic pathways differentiate 3Z,9Z-octadecadienoic acid from other dienoic fatty acids in metabolic studies?
- Answer : Employ isotope-labeled tracers (e.g., ¹³C-3Z,9Z-octadecadienoic acid) to track β-oxidation or elongation/desaturation pathways. Use knock-out cell lines (e.g., Δ6-desaturase-deficient) to isolate enzyme specificity. LC-MS/MS with multiple reaction monitoring (MRM) quantifies pathway-specific metabolites .
Q. What strategies address conflicting data on the anti-inflammatory effects of 3Z,9Z-octadecadienoic acid in in vitro vs. in vivo models?
- Answer : Reconcile discrepancies by standardizing cell culture conditions (e.g., oxygen tension, serum-free media) and animal diets (controlled lipid intake). Meta-analyses of dose-response curves and pharmacokinetic profiles (e.g., tissue distribution) clarify bioactivity thresholds .
Methodological Notes
- Data Validation : Cross-reference NIST thermochemical databases (e.g., ΔrH° = -254.4 ± 1.5 kJ/mol for hydrogenation) and Coblentz Society spectral libraries for reproducibility .
- Safety Protocols : Follow OSHA HCS guidelines for handling unsaturated fatty acids, including static discharge prevention and inert atmosphere storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
